Cas no 1613200-51-3 (Tuvusertib)

Tuvusertib structure
Nom du produit:Tuvusertib
Numéro CAS:1613200-51-3
Le MF:C16H12F2N8O
Mégawatts:370.316287994385
CID:5051862
PubChem ID:90199447
Tuvusertib Propriétés chimiques et physiques
Nom et identifiant
-
- ATR inhibitor 1
- BDBM412025
- BCP23596
- 2-amino-6-fluoro-N-(5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 2-Amino-6-fluoro-N-[5-fluoro-4-(1-methyl-1H-imidazol-5-yl)-3-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 2-amino-6-fluoro-N-[5-fluoro-4-(3-methylimidazol-4-yl)pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Tuvusertib
- M1774
- ATR Kinase Inhibitor M1774
- NSC843572
- SCHEMBL15770377
- RBQPCTBFIPVIJN-UHFFFAOYSA-N
- NSC-839425
- ATR inhibitor 1?
- GTPL12082
- CHEMBL5314933
- M1774; ATR inhibitor 1
- US10392391, Compound I-C-79
- M 1774
- compound I-C-79 (WO2014089379A1)
- DB-134636
- tuvusertib [INN]
- JE1BE6ZGZ7
- D12882
- Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 2-amino-6-fluoro-N-[5-fluoro-4-(1-methyl-1H-imidazol-5-yl)-3-pyridinyl]-
- NSC839425
- M 1774 [WHO-DD]
- Tuvusertib (USAN/INN)
- HY-111451
- AKOS040732492
- MS-25948
- 1613200-51-3
- G16749
- EX-A3718
- VX-400
- CS-0040925
- 2-amino-6-fluoro-N-[5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- M-1774
- TUVUSERTIB [USAN]
- NSC-843572
- compound I-C-79 [WO2014089379A1]
-
- Piscine à noyau: 1S/C16H12F2N8O/c1-25-7-21-5-11(25)12-9(18)3-20-4-10(12)23-16(27)13-14(19)24-26-6-8(17)2-22-15(13)26/h2-7H,1H3,(H2,19,24)(H,23,27)
- La clé Inchi: RBQPCTBFIPVIJN-UHFFFAOYSA-N
- Sourire: FC1=CN=CC(=C1C1=CN=CN1C)NC(C1C(N)=NN2C=C(C=NC2=1)F)=O
Propriétés calculées
- Qualité précise: 370.11021336g/mol
- Masse isotopique unique: 370.11021336g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 3
- Complexité: 557
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 116
- Le xlogp3: 0.2
Tuvusertib PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1248296-10mg |
ATR inhibitor 1 |
1613200-51-3 | 98% | 10mg |
$520 | 2024-06-05 | |
eNovation Chemicals LLC | Y1248296-100mg |
ATR inhibitor 1 |
1613200-51-3 | 98% | 100mg |
$2150 | 2024-06-05 | |
MedChemExpress | HY-111451-5mg |
Tuvusertib |
1613200-51-3 | 99.75% | 5mg |
¥1700 | 2024-05-24 | |
MedChemExpress | HY-111451-10mM*1 mL in DMSO |
Tuvusertib |
1613200-51-3 | 99.75% | 10mM*1 mL in DMSO |
¥1870 | 2024-05-24 | |
1PlusChem | 1P01X6WU-100mg |
ATR inhibitor 1 |
1613200-51-3 | 99% | 100mg |
$1501.00 | 2024-06-20 | |
MedChemExpress | HY-111451-25mg |
Tuvusertib |
1613200-51-3 | 99.75% | 25mg |
¥5000 | 2024-05-24 | |
eNovation Chemicals LLC | Y1248296-5mg |
ATR inhibitor 1 |
1613200-51-3 | 98% | 5mg |
$190 | 2025-02-26 | |
eNovation Chemicals LLC | Y1248296-25mg |
ATR inhibitor 1 |
1613200-51-3 | 98% | 25mg |
$520 | 2025-02-18 | |
eNovation Chemicals LLC | Y1248296-25mg |
ATR inhibitor 1 |
1613200-51-3 | 98% | 25mg |
$520 | 2025-02-26 | |
eNovation Chemicals LLC | Y1248296-10mg |
ATR inhibitor 1 |
1613200-51-3 | 98% | 10mg |
$275 | 2025-02-26 |
Tuvusertib Littérature connexe
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
1613200-51-3 (Tuvusertib) Produits connexes
- 2228904-55-8({1-(4-bromo-3-methoxyphenyl)methylcyclopropyl}methanol)
- 667912-07-4(1-benzyl-4-(2-fluorobenzenesulfonyl)piperazine)
- 686737-59-7(N-(4-ethoxyphenyl)-2-{2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-ylsulfanyl}acetamide)
- 186906-33-2(3,6-Nonadien-1-ol, (3E,6E)-)
- 910444-70-1(2-(3,5-Dimethoxyphenyl)piperazine)
- 1806904-06-2(3-Chloro-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxylic acid)
- 1804847-96-8(Ethyl 4-bromomethyl-2-cyano-5-(difluoromethoxy)phenylacetate)
- 192572-93-3(6-(1,1-Dimethylallyl)naringenin)
- 1215839-68-1(N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride)
- 1517101-95-9(4-Pyrimidinemethanol, α-(2-aminoethyl)-2-methyl-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1613200-51-3)Tuvusertib

Pureté:99%/99%/99%/99%
Quantité:5mg/10mg/25mg/100mg
Prix ($):153.0/243.0/450.0/1152.0